6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine
Description
6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine is a pyrazine derivative characterized by a chloro group at position 6, fluoro groups at positions 3 and 5, and a dimethylamine substituent at position 2. Pyrazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C6H6ClF2N3 |
|---|---|
Molecular Weight |
193.58 g/mol |
IUPAC Name |
6-chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C6H6ClF2N3/c1-12(2)6-5(9)11-4(8)3(7)10-6/h1-2H3 |
InChI Key |
FHZPLZAIIPWDOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(C(=N1)Cl)F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution reactions are pivotal for introducing amine groups into halogenated pyrazine cores. The electron-withdrawing nature of fluorine and chlorine atoms activates the pyrazine ring toward SNAr, enabling displacement of halogens with nucleophiles such as dimethylamine. For example, 3-chloro-2,5-dimethylpyrazine undergoes amination with aqueous ammonia and copper catalyst at 150°C to yield 3,6-dimethylpyrazin-2-amine in 81% yield. Adapting this approach, 6-chloro-3,5-difluoropyrazin-2-amine can react with dimethylamine under analogous conditions to install the N,N-dimethyl group.
Key variables influencing SNAr efficiency include:
Sequential Halogenation and Amination
A stepwise approach involving halogenation followed by amination is often employed to control regiochemistry. For instance, 3,5,6-trifluoropyrazin-2-amine can be selectively chlorinated at the 6-position using PCl₅ in dichloromethane, yielding 6-chloro-3,5-difluoropyrazin-2-amine. Subsequent treatment with dimethylamine in the presence of K₂CO₃ at 80°C installs the dimethylamino group.
Table 1: Optimization of Chlorination and Amination Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | PCl₅, CH₂Cl₂, 0°C → 25°C, 12 h | 78 | 95 |
| Amination | (CH₃)₂NH, K₂CO₃, DMF, 80°C, 8 h | 85 | 98 |
Alternative Pathways: Ring Construction and Functionalization
Cyclocondensation of Diamines with α-Halo Ketones
Pyrazine rings can be constructed via cyclocondensation reactions. For example, reacting 1,2-diamino-4,5-difluorobenzene with α-chloroacetone in acetic acid under reflux forms the pyrazine core, which is subsequently chlorinated and dimethylaminated. This method offers flexibility in introducing substituents but requires precise stoichiometry to avoid oligomerization.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable selective functionalization. The Suzuki-Miyaura coupling of 6-chloro-3,5-difluoropyrazin-2-yl triflate with dimethylamine-borane complexes in the presence of Pd(PPh₃)₄ achieves C-N bond formation at ambient temperatures, though yields remain moderate (60–65%) due to competing side reactions.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactors
Transitioning from batch to continuous flow systems enhances reproducibility and safety for exothermic amination steps. A tubular reactor with Cu/Al₂O₃ catalyst enables efficient mixing and heat dissipation, achieving 90% conversion at 150°C and 10 bar pressure.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (7:3 v/v) remove unreacted starting materials, yielding >99% purity.
-
Distillation : Short-path distillation under reduced pressure (0.1 mmHg) isolates the product from high-boiling byproducts.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Scalability of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| SNAr | High yields, minimal byproducts | Requires high temperatures | Industrial |
| Cyclocondensation | Flexible substituent introduction | Multi-step, low atom economy | Laboratory-scale |
| Cross-Coupling | Mild conditions, regioselectivity | Expensive catalysts, moderate yields | Limited |
Mechanistic Insights and Side Reactions
Competing Elimination Pathways
Under basic conditions, dehydrohalogenation may occur, forming pyrazine N-oxides or unsaturated derivatives. For example, using excess K₂CO₃ in amination promotes elimination of HCl, reducing the yield of 6-chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine by 15–20%.
Steric and Electronic Effects
The electron-deficient pyrazine ring directs nucleophilic attack to the 2- and 6-positions. However, steric hindrance from the 3,5-difluoro substituents slows dimethylamine incorporation at the 2-position, necessitating prolonged reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various amine derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Medicinal Chemistry
6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific diseases. Similar compounds have been studied for their interactions with:
- Enzymes : Compounds with structural similarities often exhibit enzyme inhibition or activation properties, which are crucial in drug design.
- Receptors : The binding affinity to various receptors can influence therapeutic outcomes in treatments for conditions such as cancer or neurological disorders.
Material Science
In material science, the unique properties of this compound can be exploited for developing new materials with specific functionalities. Its ability to interact with various substrates may allow it to serve as a precursor for synthesizing advanced materials or coatings.
Data Tables and Case Studies
- Anticancer Studies : Similar pyrazine derivatives have been evaluated for their anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Future studies on 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine could explore these pathways.
- Neuroprotective Effects : Compounds structurally related to this pyrazine have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Mechanism of Action
The mechanism of action of 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrazine Derivatives
3,5-Dibromo-N,N-dimethylpyrazin-2-amine (CAS 84539-07-1)
- Molecular Formula : C₆H₇Br₂N₃
- Molecular Weight : 280.95 g/mol
- Boiling Point : 300.0 ± 40.0 °C
- Key Features : Bromine substituents at positions 3 and 5 increase molecular weight and polarizability compared to the target compound. Bromine’s larger atomic radius may enhance steric hindrance and alter reactivity in substitution reactions.
- Reference :
3,5-Dibromo-6-methylpyrazin-2-amine (CAS 74290-66-7)
- Molecular Formula : C₅H₅Br₂N₃
- Molecular Weight : 266.92 g/mol
- Key Features : A methyl group at position 6 reduces steric bulk compared to chloro/fluoro substituents. Bromine atoms at positions 3 and 5 contribute to higher density (1.9 ± 0.1 g/cm³) and boiling point.
- Reference :
6-Chloro-N,N-dipropylpyrazin-2-amine (CAS 957065-91-7)
Triazine-Based Analogs
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (CAS not provided)
- Key Features: The triazine core (three nitrogen atoms) alters aromaticity and hydrogen-bonding capacity compared to pyrazine. The morpholino group introduces a polar, cyclic ether moiety, improving solubility in aqueous media.
- Reference :
6-Chloro-2-N,2-N-dimethyl-4-N-(1-phenylethyl)-1,3,5-triazine-2,4-diamine (CAS 111535-39-8)
Electronic and Steric Effects
Halogen Influence :
- Fluorine : High electronegativity in the target compound increases electron-withdrawing effects, stabilizing the pyrazine ring and reducing susceptibility to nucleophilic attack.
- Chlorine vs. Bromine : Bromine’s larger size and polarizability in analogs like 3,5-Dibromo-N,N-dimethylpyrazin-2-amine may lead to stronger van der Waals interactions in crystal packing .
Amine Substituents :
Data Table: Key Properties of Target Compound and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Notable Substituents |
|---|---|---|---|---|---|
| 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine | Not provided | C₆H₇ClF₂N₃ | ~195.5 (calculated) | Not available | Cl (C6), F (C3/C5), N,N-dimethyl |
| 3,5-Dibromo-N,N-dimethylpyrazin-2-amine | 84539-07-1 | C₆H₇Br₂N₃ | 280.95 | 300.0 ± 40.0 | Br (C3/C5), N,N-dimethyl |
| 3,5-Dibromo-6-methylpyrazin-2-amine | 74290-66-7 | C₅H₅Br₂N₃ | 266.92 | Not available | Br (C3/C5), CH₃ (C6) |
| 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine | Not provided | C₁₁H₁₉ClN₆O | ~302.8 (estimated) | Not available | Cl (C4), morpholino (C6), N,N-diethyl |
Research Implications
- Pharmaceutical Potential: The target compound’s fluorine atoms may improve metabolic stability compared to brominated analogs, making it a candidate for kinase inhibitors or antimicrobial agents.
- Material Science : Brominated pyrazines (e.g., 3,5-Dibromo-N,N-dimethylpyrazin-2-amine) could serve as precursors for conductive polymers due to their high polarizability .
- Synthetic Challenges : Fluorine’s reactivity necessitates specialized conditions for regioselective substitution, unlike bromine, which is more amenable to traditional cross-coupling reactions.
Biological Activity
6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine is a pyrazine derivative characterized by its unique substitution pattern, which includes a chlorine atom and two fluorine atoms on the pyrazine ring. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H6ClF2N3
- Molecular Weight : 193.58 g/mol
- Polar Surface Area (PSA) : 29.020 Ų
The structure of 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine allows for interactions with various biological targets, which may lead to diverse pharmacological effects.
The biological activity of 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, suggesting that this compound may modulate enzyme activity through binding interactions.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, impacting cellular responses and functions.
Further studies are required to elucidate the precise molecular targets and pathways influenced by this compound.
Anticancer Potential
Research indicates that compounds structurally related to 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine exhibit anticancer properties. For instance:
- Cyclin D1 Inhibition : Fluorinated heterocycles have been reported to inhibit cyclin D1, a critical regulator of cell cycle progression in cancer cells. This inhibition can lead to reduced proliferation in various cancer cell lines .
Cytotoxicity Studies
Studies on similar pyrazine derivatives suggest that they possess low cytotoxicity while maintaining potent biological activity. This profile makes them attractive candidates for drug development aimed at minimizing side effects while maximizing therapeutic efficacy .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the structural similarities and differences with other compounds:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine | 55215-64-0 | C6H7ClF2N3 | Different substitution pattern |
| N-(6-Chloro-3-pyridylmethyl)ethylamine | 120739-77-7 | C11H13ClN2 | Contains a pyridine ring |
| 4-Cyanopyridine | 100-48-1 | C6H4N2 | Different functional group |
The unique combination of chlorine and fluorine substituents in 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine may enhance its reactivity and potential biological interactions compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Inhibition Studies : Compounds analogous to 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine have demonstrated significant inhibition of cancer cell proliferation through various mechanisms including cyclin-dependent kinase inhibition .
- Selectivity Profiles : Research has shown that certain derivatives exhibit selectivity against cancer cells while sparing normal cells, indicating potential for targeted therapies .
Q & A
Basic: What are the optimal synthetic routes for 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine, and how can purity be maximized?
Answer:
The synthesis typically involves halogenation and amination steps. A common approach is reacting 6-chloropyrazine-2-amine with fluorinating agents (e.g., DAST or Selectfluor) to introduce fluorine atoms at positions 3 and 5. Subsequent N,N-dimethylation is achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃). Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve halogenation yields .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity.
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
A multi-technique approach is critical:
- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -150 ppm for aromatic F), while ¹H/¹³C NMR resolves methyl groups (δ ~ 3.0 ppm for N-CH₃) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 208.03 (C₆H₇ClF₂N₃) with isotopic patterns for Cl/F .
- XRD : For crystalline samples, XRD validates planar pyrazine ring geometry and substituent positions .
Advanced: How does the introduction of fluorine atoms influence the compound’s reactivity and biological activity?
Answer:
Fluorine’s electronegativity and steric effects modulate both chemical and biological behavior:
- Reactivity : Fluorine withdraws electron density, increasing susceptibility to nucleophilic aromatic substitution at the 2-amine position. This is critical for derivatization in drug design .
- Bioactivity : Fluorination enhances membrane permeability (logP ~ 1.8) and metabolic stability. In enzymatic assays, fluorine’s hydrogen-bonding mimicry improves target binding (e.g., kinase inhibition) .
Table 1 : Comparative bioactivity of fluorinated vs. non-fluorinated analogs
| Compound | IC₅₀ (μM) | logP | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 6-Chloro-3,5-difluoro-N,N-dimethyl | 0.12 | 1.8 | 45 |
| Non-fluorinated analog | 2.5 | 2.3 | 12 |
Advanced: How to resolve contradictions in reported biological activities across studies?
Answer:
Discrepancies often arise from assay conditions or structural misinterpretations. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and controls (e.g., staurosporine as a reference inhibitor) .
- Structural verification : Re-analyze disputed samples via LC-MS/MS to confirm identity and rule out degradation .
- SAR analysis : Compare substituent effects. For example, replacing N-methyl with N-propyl in analogs reduces cytotoxicity but lowers potency .
Advanced: What strategies are effective in studying enzyme interactions involving this compound?
Answer:
- Biochemical probes : Use fluorescent tags (e.g., BODIPY) to track binding via fluorescence polarization. For example, a BODIPY-conjugated derivative showed ΔFP = 120 mP upon binding to PKC-θ .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to map binding pockets. Soaking experiments at 1.8 Å resolution reveal hydrogen-bonding networks with F atoms .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish entropic vs. enthalpic contributions .
Advanced: How to design derivatives for improved pharmacokinetics while maintaining activity?
Answer:
- Substituent engineering : Replace chlorine with trifluoromethyl to enhance lipophilicity (logP ↑ 0.5) without steric clash.
- Prodrug approaches : Introduce phosphate esters at the 2-amine to improve aqueous solubility (e.g., 10-fold increase in PBS solubility) .
- Metabolic blocking : Add deuterium at labile methyl groups (e.g., N-CD₃) to slow oxidative metabolism (t₁/₂ ↑ 30%) .
Table 2 : Pharmacokinetic optimization of derivatives
| Derivative | logP | Solubility (mg/mL) | t₁/₂ (h) |
|---|---|---|---|
| Parent compound | 1.8 | 0.5 | 1.2 |
| Trifluoromethyl analog | 2.3 | 0.3 | 2.5 |
| Phosphate prodrug | 0.9 | 5.0 | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
